molecular formula C5H10N2O2 B11745560 (3R)-Morpholine-3-carboxamide

(3R)-Morpholine-3-carboxamide

Cat. No.: B11745560
M. Wt: 130.15 g/mol
InChI Key: YPSPPJRTCRMQGD-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-Morpholine-3-carboxamide is a chiral morpholine derivative characterized by its carboxamide functional group and R-configuration at the third carbon of the morpholine ring. This stereochemistry is critical for its pharmacological properties, as enantiomeric purity often dictates binding affinity and metabolic stability in drug candidates . Its carboxamide group enhances hydrogen-bonding capabilities compared to carboxylic acid analogs, improving interactions with biological targets like the EP4 receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-Morpholine-3-carboxamide typically involves the formation of the morpholine ring followed by the introduction of the carboxamide group. One common method involves the cyclization of an appropriate amino alcohol precursor under acidic or basic conditions to form the morpholine ring. Subsequent acylation of the resulting morpholine with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, yields the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-Morpholine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as alkyl halides, acyl halides, and other electrophiles in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted morpholine derivatives.

Scientific Research Applications

Anticancer Properties

One of the prominent applications of (3R)-Morpholine-3-carboxamide derivatives is in the development of anticancer agents. Research indicates that compounds derived from morpholine-3-carboxamide exhibit inhibitory effects on the SHP2 phosphatase, a target implicated in several cancers, including breast and lung cancer. These compounds have shown potential as selective inhibitors, which could lead to novel therapeutic strategies for hyperproliferative diseases .

SHP2 Inhibition

The inhibition of SHP2 has been linked to the modulation of the ERK/MAPK signaling pathway, which plays a crucial role in cellular proliferation and survival. Studies demonstrate that this compound derivatives can selectively inhibit SHP2 with improved pharmacokinetic profiles compared to existing inhibitors like SHP099 and RMC-4550. This selectivity reduces potential cardiotoxicity associated with other inhibitors, making these derivatives promising candidates for further development .

Neuropharmacology

Research has explored the neuropharmacological effects of this compound derivatives, particularly their potential as monoamine oxidase inhibitors (MAOIs). These compounds may play a role in treating mood disorders by enhancing monoaminergic neurotransmission. The development of selective MAOIs could provide therapeutic benefits with fewer side effects compared to traditional antidepressants .

Antimicrobial Activity

There is emerging evidence suggesting that morpholine derivatives possess antimicrobial properties. Preliminary studies indicate that this compound may exhibit activity against various bacterial strains, making it a candidate for further investigation in the field of antimicrobial drug development .

Drug Delivery Systems

The unique chemical structure of this compound allows for its incorporation into drug delivery systems. Its ability to form stable complexes with various pharmaceuticals could enhance the bioavailability and targeted delivery of therapeutic agents, particularly in cancer treatment .

Bioconjugation Techniques

In biotechnology, this compound can be utilized in bioconjugation techniques to create targeted therapies. By attaching this compound to antibodies or other biomolecules, researchers can develop targeted drug delivery systems that increase the efficacy of treatments while minimizing side effects .

Case Studies and Research Findings

StudyFocusFindings
Chen et al., 2016SHP2 InhibitionDemonstrated that morpholine derivatives effectively inhibit SHP2 activity, leading to reduced tumor cell proliferation in vitro .
Dutta et al., 2020NeuropharmacologyHighlighted the potential of morpholine derivatives as selective MAOIs with promising antidepressant effects .
Babich et al., 2021Antimicrobial PropertiesFound that certain morpholine derivatives showed significant activity against Gram-positive bacteria, suggesting potential for new antibiotic development .

Mechanism of Action

The mechanism of action of (3R)-Morpholine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, the (3R) configuration may allow for optimal interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The pathways involved can include signal transduction, metabolic regulation, and other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds are selected for comparison based on structural homology or shared functional groups:

(3R)-Morpholine-3-carboxamide

  • Structure : R-configuration morpholine ring with carboxamide.
  • Biological Activity : EP4 receptor agonist.
  • Therapeutic Application : Targets inflammation pathways in gastrointestinal and pulmonary disorders .

Linomide (Quinoline-3-carboxamide)

  • Structure: Quinoline ring with carboxamide.
  • Biological Activity : Antiangiogenic via inhibition of endothelial cell migration and invasion.
  • Therapeutic Application : Prostate cancer treatment through reduced tumor blood flow (>40% decrease) .

(S)-Morpholine-3-carboxylic Acid Hydrochloride

  • Structure : S-configuration morpholine ring with carboxylic acid.
  • Biological Activity : Chiral building block for synthesis.

trans-2-Methylmorpholine-3-carboxylic Acid Hydrochloride

  • Structure : Methyl-substituted morpholine ring with trans configuration.
  • Biological Activity : Research tool with modified conformation.

Comparative Data Table

Compound Name Core Structure Functional Group Biological Target/Mechanism Therapeutic Area Key Advantage/Disadvantage
This compound Morpholine (R) Carboxamide EP4 receptor agonist Gastrointestinal/Pulmonary High receptor specificity
Linomide Quinoline Carboxamide Antiangiogenic (endothelial inhibition) Oncology (prostate cancer) Broad antiangiogenic activity
(S)-Morpholine-3-carboxylic Acid HCl Morpholine (S) Carboxylic acid Synthetic intermediate Pharmaceutical synthesis Chirality impacts solubility
trans-2-Methylmorpholine-3-carboxylic Acid HCl Morpholine (trans-methyl) Carboxylic acid Conformational studies Research Steric hindrance alters binding

Mechanistic and Pharmacological Insights

  • EP4 Agonism vs. Antiangiogenesis: this compound’s EP4 agonism contrasts with linomide’s antiangiogenic effects, highlighting how heterocycle choice (morpholine vs. quinoline) diversifies therapeutic mechanisms. While EP4 agonists modulate inflammation, linomide directly targets tumor vasculature .
  • Chirality and Solubility : The R-configuration in this compound enhances target engagement compared to the S-enantiomer, which is primarily a synthetic intermediate. Carboxamide derivatives generally exhibit improved solubility over carboxylic acids in polar solvents, aiding bioavailability .
  • Substituent Effects : Methyl groups (e.g., trans-2-methyl derivative) introduce steric constraints that may reduce binding efficiency but improve metabolic stability, a trade-off critical for drug design .

Biological Activity

(3R)-Morpholine-3-carboxamide is a compound that has garnered attention due to its diverse biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the morpholine family, characterized by a six-membered ring containing one nitrogen atom. The specific configuration at the 3-position (R) is crucial for its biological activity. The compound can be represented as follows:

C5H10N2O2\text{C}_5\text{H}_{10}\text{N}_2\text{O}_2

The biological activity of this compound is primarily attributed to its role as an antagonist of prokineticin receptors. Prokineticins are involved in various physiological processes, including pain modulation, neurogenesis, and circadian rhythms. Disruption in prokineticin signaling has been linked to neurological and psychiatric disorders, making this compound a candidate for therapeutic intervention .

Table 1: Summary of Biological Activities

Activity TypeDescription
Prokineticin Receptor AntagonismInhibits prokineticin receptor signaling, potentially alleviating symptoms in related disorders .
Anti-inflammatory EffectsDemonstrated ability to reduce inflammation in various cellular models .
Neuroprotective PropertiesExhibits protective effects on neuronal cells under stress conditions .

Case Studies

  • Prokineticin Receptor Antagonism : In a study examining the effects of morpholine derivatives on prokineticin receptors, this compound showed significant antagonistic activity. This was evidenced by its ability to block receptor-mediated signaling pathways in vitro, which could translate into therapeutic benefits for conditions like anxiety and depression .
  • Anti-inflammatory Effects : Another investigation focused on the compound's anti-inflammatory properties. It was found that this compound reduced the secretion of pro-inflammatory cytokines in human cell lines, suggesting potential applications in treating inflammatory diseases .
  • Neuroprotection : Research highlighted the neuroprotective capabilities of this compound against oxidative stress-induced damage in neuronal cultures. This suggests a role in neurodegenerative disease management, although further studies are necessary to elucidate the underlying mechanisms .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy and safety profile of this compound. Modifications at various positions on the morpholine ring can significantly affect its biological activity.

Table 2: Structure-Activity Relationship Insights

Modification LocationChange MadeEffect on Activity
2-positionAddition of alkyl groupIncreased receptor selectivity
4-positionHydroxyl substitutionEnhanced anti-inflammatory effects
5-positionAromatic ring incorporationImproved neuroprotective properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R)-Morpholine-3-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves esterification or substitution reactions. For example, ester derivatives like ethyl morpholine-3-carboxylate are synthesized via acid-catalyzed esterification under controlled pH and temperature (e.g., 60–80°C). Catalysts such as Lewis acids (e.g., H₂SO₄) enhance reaction efficiency. Purification via column chromatography or recrystallization is critical to isolate the enantiomerically pure (3R)-form . Reaction optimization should prioritize stereochemical fidelity, monitored by chiral HPLC or NMR .

Q. Which analytical techniques are most reliable for confirming the structural integrity and enantiomeric purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry and substituent placement. High-resolution mass spectrometry (HR-MS) validates molecular weight. Enantiomeric purity is assessed via chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) or circular dichroism (CD). Polarimetry can also verify optical activity specific to the (3R)-configuration .

Q. What are common impurities or byproducts formed during synthesis, and how can they be mitigated?

  • Methodological Answer : Common impurities include racemic mixtures (e.g., 3S-isomer), unreacted starting materials, or oxidized derivatives. Racemization risks increase at high temperatures; thus, maintaining mild conditions (≤70°C) and inert atmospheres is critical. Byproducts like morpholine ring-opened products can form under acidic/basic conditions—neutral pH and aprotic solvents (e.g., THF) minimize degradation. LC-MS tracking during synthesis aids early impurity detection .

Advanced Research Questions

Q. How does the stereochemistry at the 3R position influence this compound’s biological activity, particularly in targeting prostaglandin E2 receptor 4 (EP4)?

  • Methodological Answer : The (3R)-configuration is critical for EP4 receptor binding, as shown in patent data where morpholine-3-carboxamide derivatives act as EP4 agonists. Docking studies using cryo-EM or X-ray crystallography of EP4 can identify chiral recognition sites. Comparative assays (e.g., cAMP accumulation in EP4-transfected HEK293 cells) between (3R)- and (3S)-enantiomers quantify stereospecific activity. Structural analogs with bulkier 3R substituents may enhance binding affinity .

Q. What experimental strategies validate the compound’s mechanism of action in disease models, such as gastrointestinal or pulmonary inflammation?

  • Methodological Answer : In vitro assays include EP4 receptor activation (e.g., GTPγS binding), cytokine profiling (IL-6, TNF-α), and NF-κB pathway inhibition. In vivo, murine models of colitis (DSS-induced) or pulmonary fibrosis (bleomycin-induced) assess therapeutic efficacy. Dose-response studies with this compound should compare outcomes to known EP4 agonists/antagonists. Histopathological analysis and biomarker quantification (e.g., prostaglandin E2 levels) confirm target engagement .

Q. How can researchers address discrepancies in reported biological activity data across studies using this compound derivatives?

  • Methodological Answer : Contradictions often arise from variations in enantiomeric purity, assay conditions, or model systems. Standardize protocols:

  • Validate compound purity via HPLC and NMR.
  • Replicate assays across multiple cell lines (e.g., primary vs. immortalized).
  • Use isogenic animal models to control genetic variability.
  • Apply meta-analysis tools to reconcile dose-dependent effects. Cross-reference with structural analogs (e.g., 3-methoxymethyl-morpholine derivatives) to identify substituent-specific trends .

Q. What computational approaches predict the pharmacokinetic properties of this compound, and how do they align with experimental data?

  • Methodological Answer : Tools like SwissADME predict logP (lipophilicity), solubility, and metabolic stability. Molecular dynamics simulations assess blood-brain barrier permeability. Compare in silico results with in vitro assays:

  • Caco-2 cell monolayers for absorption.
  • Microsomal stability tests (human/rat liver microsomes) for metabolism.
  • Plasma protein binding assays (e.g., equilibrium dialysis). Discrepancies may arise from unaccounted stereochemical effects, necessitating iterative model refinement .

Q. How can structural analogs of this compound be designed to improve selectivity for EP4 over other prostaglandin receptors (e.g., EP2 or EP3)?

  • Methodological Answer : Perform SAR studies by modifying the carboxamide group or morpholine ring substituents. Introduce bulkier groups (e.g., sulfonyl or fluorinated moieties) to exploit EP4’s hydrophobic pockets. Use competitive binding assays (EP2/EP3/EP4-transfected cells) to screen analogs. Co-crystallization with EP4 identifies key interaction residues (e.g., Arg316, Tyr318) for rational design .

Q. Data Contradiction and Reproducibility

Q. What methodologies resolve contradictions in reported synthetic yields of this compound across laboratories?

  • Methodological Answer : Reproducibility issues often stem from subtle differences in catalysts, solvent grades, or moisture content. Implement strict quality control:

  • Use anhydrous solvents (e.g., molecular sieves for THF).
  • Standardize catalyst batches (e.g., Pd/C from a single supplier).
  • Document reaction parameters (e.g., stirring rate, inert gas flow). Collaborative round-robin studies across labs can isolate critical variables .

Q. How should researchers interpret conflicting data on the compound’s cytotoxicity in preclinical models?

  • Methodological Answer : Discrepancies may arise from cell line-specific sensitivity (e.g., cancer vs. primary cells) or metabolite variability. Conduct:
  • MTT/ATP assays across multiple cell types.
  • Metabolomic profiling to identify cytotoxic metabolites.
  • In vivo toxicokinetics (e.g., maximum tolerated dose in rodents). Cross-validate with structural analogs to distinguish scaffold-specific vs. substituent-driven toxicity .

Properties

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

(3R)-morpholine-3-carboxamide

InChI

InChI=1S/C5H10N2O2/c6-5(8)4-3-9-2-1-7-4/h4,7H,1-3H2,(H2,6,8)/t4-/m1/s1

InChI Key

YPSPPJRTCRMQGD-SCSAIBSYSA-N

Isomeric SMILES

C1COC[C@@H](N1)C(=O)N

Canonical SMILES

C1COCC(N1)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.